Cas no 57852-42-3 (Resiniferonol 9,13,14-Orthophenylacetate)

Resiniferonol 9,13,14-Orthophenylacetate structure
57852-42-3 structure
Product Name:Resiniferonol 9,13,14-Orthophenylacetate
CAS No:57852-42-3
Molecular Formula:C28H32O6
Molecular Weight:464.55000
CID:383027
PubChem ID:5490349

Resiniferonol 9,13,14-Orthophenylacetate Properties

Names and Identifiers

    • 7H-2,9b-Epoxyazuleno[5',4':3,4]benzo[1,2-d]-1,3-dioxol-7-one,3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-,(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-
    • 7H-2,9b-Epoxyazuleno[5',4':3,4]benzo[1,2-d]-1,3-dioxol-7-one,3a,3b,6,6a,9a,10,11,11a-octahydro...
    • 7H-2,9b-Epoxyazuleno[5',4':3,4]benzo[1,2-d]-1,3-dioxol-7-one,3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-5-(hydroxymethyl)-8
    • RESINIFERONOL 9,13,14-ORTHOPHENYLACETATE
    • Resiniferonol 9,13,14-ortho-phenylacetate
    • ROPA
    • 6-O,7-Seco-5,6-dideoxy-6,7-didehydro-20-O-[(4-hydroxy-3-methoxyphenyl)acetyl]-21-dephenyl-21-benzyldaphnetoxin
    • resinferatoxin
    • RESINIFERATOXIN
    • RESINIFERATOXIN AUS EUPHORBIA POISONII
    • RESINIFERATOXIN FROM EUPHORBIA POISONII
    • RESINIFERATOXIN,EUPHORBIA POISONII
    • Resiniferatoxin,Euphorbiapoisonii,Highpurity
    • RESINIFERATOXIN,HIGH PURITY
    • resiniferinol-9,13,14-ortho-phenylacetate
    • resiniferonol 9,13,14-ortho-phen
    • resiniferonol orthophenylacetate
    • RTX
    • 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one
    • Daphnetoxin, 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-
    • 57852-42-3
    • AKOS040749361
    • (1R,2R,6R,10S,11R,13S,15R,17R)-13-Benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one
    • CHEMBL485800
    • (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one
    • DTXSID40973441
    • Resiniferonol-9,13,14-orthophenylaectate
    • HY-129483
    • CS-0105798
    • MDL: MFCD00467943
    • InChIKey: FFKXTXJQZGIKQZ-WAGMVDSNSA-N
    • Inchi: InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1
    • SMILES: C=C(C)[C@]12C[C@@H](C)[C@@]34[C@@H](C=C(C[C@]5([C@H]3C=C(C)C5=O)O)CO)[C@H]1O[C@](CC6=CC=CC=C6)(O2)O4

Computed Properties

  • Exact Mass: 464.22000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 464.22
  • Heavy Atom Count: 34
  • Complexity: 993
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 85.2A^2

Experimental Properties

  • LogP: 3.23690
  • PSA: 85.22000
  • Refractive Index: 1.637
  • Boiling Point: 638.0±55.0 °C at 760 mmHg
  • Melting Point: No data available
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C
  • Flash Point: 213.0±25.0 °C
  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3

Resiniferonol 9,13,14-Orthophenylacetate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Apollo Scientific
BIR1001-1mg
Resiniferonol 9,13,14-Orthophenylacetate
57852-42-3 99%
1mg
£65.00 2022-10-09
TRC
R144655-1mg
Resiniferonol 9,13,14-Orthophenylacetate
57852-42-3
1mg
$ 195.00 2022-06-03

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